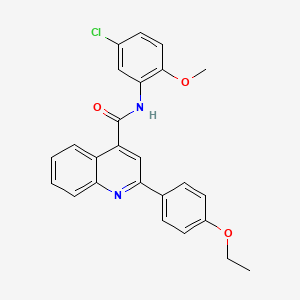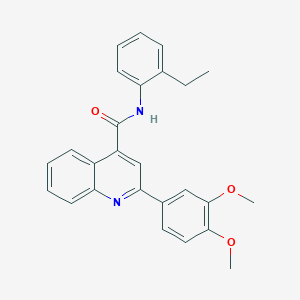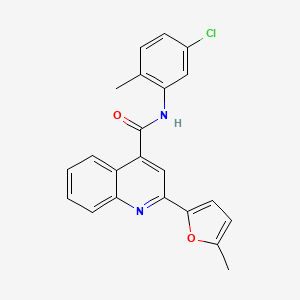
N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide, commonly known as CQ11, is a synthetic compound that belongs to the quinolinecarboxamide family. CQ11 has shown promising results in scientific research for its potential use in various therapeutic applications.
Wirkmechanismus
The mechanism of action of CQ11 is not fully understood. However, it is believed that CQ11 exerts its anticancer activity by inducing apoptosis and inhibiting angiogenesis. It has been found to activate the caspase pathway, which is involved in the programmed cell death of cancer cells. CQ11 has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels. In addition, CQ11 has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CQ11 has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2 and PLA2, which are involved in the inflammatory response. CQ11 has also been found to inhibit the expression of VEGF, which is involved in the formation of new blood vessels. In addition, CQ11 has been found to induce apoptosis and inhibit angiogenesis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CQ11 is its potential use in various therapeutic applications. It has shown promising results in the treatment of cancer, bacterial infections, and inflammation. Another advantage of CQ11 is its relatively low toxicity, making it a potential candidate for drug development. However, one of the limitations of CQ11 is its limited solubility in water, which may affect its bioavailability. In addition, further studies are needed to fully understand the mechanism of action of CQ11 and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on CQ11. One direction is to further investigate its potential use in cancer therapy. Studies are needed to determine the optimal dosage and administration route of CQ11 for the treatment of different types of cancer. Another direction is to investigate its potential use in the treatment of bacterial infections. Studies are needed to determine the efficacy of CQ11 against different strains of bacteria and to investigate its mechanism of action. In addition, further studies are needed to fully understand the mechanism of action of CQ11 and its potential side effects.
Wissenschaftliche Forschungsanwendungen
CQ11 has been extensively studied for its potential use in various therapeutic applications. It has shown promising results in the treatment of cancer, bacterial infections, and inflammation. CQ11 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, CQ11 has been found to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-3-31-18-11-8-16(9-12-18)22-15-20(19-6-4-5-7-21(19)27-22)25(29)28-23-14-17(26)10-13-24(23)30-2/h4-15H,3H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCFETOSWLEEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(4-methoxyphenyl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733425.png)
![6-methyl-5-[5-(2-phenyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3733427.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B3733451.png)
![3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one](/img/structure/B3733457.png)
![isopropyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3733462.png)

![isopropyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B3733475.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3733492.png)
![3-(2,6-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B3733499.png)
![1-(4-fluorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine](/img/structure/B3733510.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733517.png)
![2-methyl-N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-1-phenyl-1H-benzimidazole-5-carboxamide](/img/structure/B3733523.png)